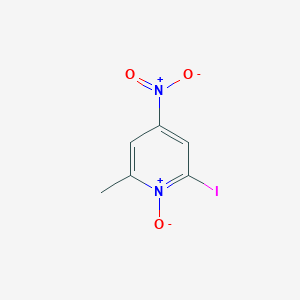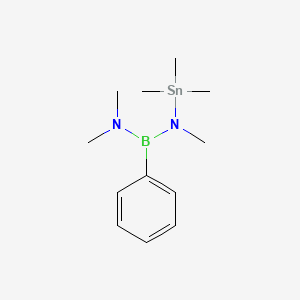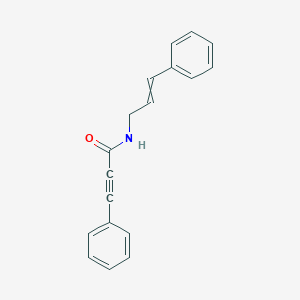
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxathiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride
Substitution: Sodium methoxide or other nucleophiles
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the oxathiazolidinone ring could influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
- 4-Methylidene-3-(4-chlorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-methylphenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-fluorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
Comparison: Compared to its analogs, 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
60839-90-9 |
|---|---|
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
4-methylidene-3-(4-nitrophenyl)oxathiazolidine 2-oxide |
InChI |
InChI=1S/C9H8N2O4S/c1-7-6-15-16(14)10(7)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6H2 |
Clave InChI |
LZOXOJMTMCWRBV-UHFFFAOYSA-N |
SMILES canónico |
C=C1COS(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
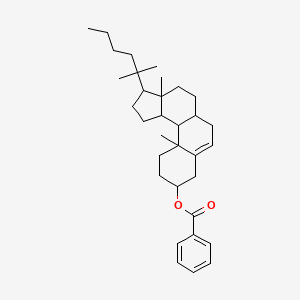
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
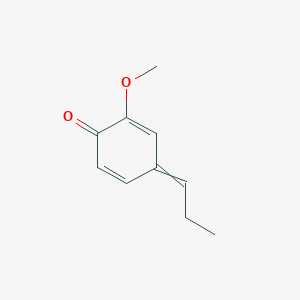
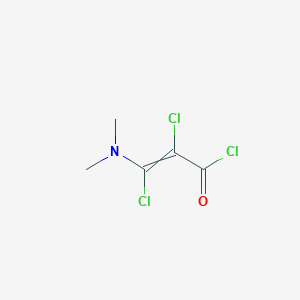

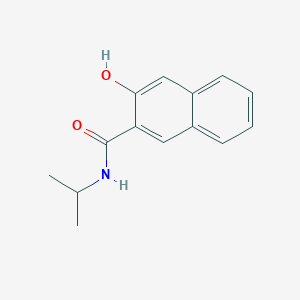
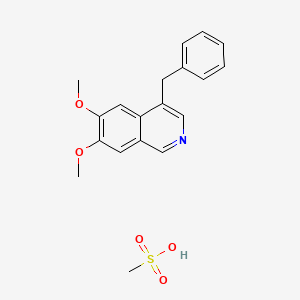
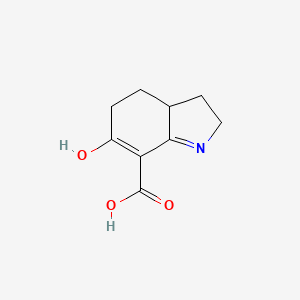

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
